molecular formula C13H18ClN3O B12230196 2-[[(1-Ethylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride

2-[[(1-Ethylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride

Cat. No.: B12230196
M. Wt: 267.75 g/mol
InChI Key: KWAIKYLSAYSRQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[(1-Ethylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound is particularly interesting due to its structural features, which include a pyrazole ring and a phenol group, making it a valuable scaffold for various chemical reactions and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(1-Ethylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride typically involves the reaction of 1-ethylpyrazole with formaldehyde and a phenol derivative under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to yield the desired product . The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis. Additionally, purification methods like crystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[[(1-Ethylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[[(1-Ethylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[[(1-Ethylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Properties

Molecular Formula

C13H18ClN3O

Molecular Weight

267.75 g/mol

IUPAC Name

2-[[(1-ethylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride

InChI

InChI=1S/C13H17N3O.ClH/c1-2-16-8-7-12(15-16)10-14-9-11-5-3-4-6-13(11)17;/h3-8,14,17H,2,9-10H2,1H3;1H

InChI Key

KWAIKYLSAYSRQQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNCC2=CC=CC=C2O.Cl

Origin of Product

United States

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